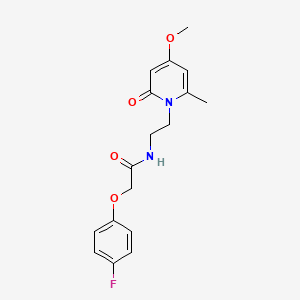

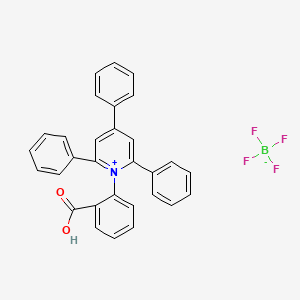

![molecular formula C15H16N4O B2601647 N-(3,4-二甲苯基)-5H-吡咯并[3,4-d]嘧啶-6(7H)-甲酰胺 CAS No. 1705262-84-5](/img/structure/B2601647.png)

N-(3,4-二甲苯基)-5H-吡咯并[3,4-d]嘧啶-6(7H)-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“N-(3,4-dimethylphenyl)-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxamide” is a compound that belongs to the class of pyrimidines . Pyrimidines are six-membered heterocyclic compounds containing two nitrogen atoms at the 1st and 3rd positions . They are integral parts of DNA and RNA and impart diverse pharmacological properties .

Synthesis Analysis

The synthesis of pyrimidine derivatives often involves the Dimroth rearrangement, which is the isomerization of heterocycles involving the relocation of two heteroatoms in heterocyclic systems or in their substituents via the processes of ring opening and ring closure . The synthesis of pyrazolo[3,4-d]pyrimidine derivatives involves the formation of an adduct by an attack of the heterocyclic ring by a nucleophile, electrocyclic ring opening in the adduct followed by rotation around the single bond, and closure of the ring with the participation of other structural units .Molecular Structure Analysis

The molecular structure of pyrimidine derivatives is characterized by a six-membered heterocyclic ring containing two nitrogen atoms at the 1st and 3rd positions . The 6-substituted amino moiety together with N7 in roscovitine was replaced by N arylglycyl moiety in all the proposed compounds, this glycyl group is responsible for the 2 essential hydrogen bonds with Leu83 in most of the compounds as reported by roscovitine .Chemical Reactions Analysis

The chemical reactions involving pyrimidine derivatives often involve the Dimroth rearrangement . This rearrangement can be subdivided into two types: relocation of heteroatoms within the rings of condensed systems (Type I) and migration of exo- and endocyclic heteroatoms in heterocyclic systems (Type II) .科学研究应用

Electromagnetic Compatibility

The compound’s derivatives, such as polypyrrole (PPy), have been utilized in the development of polymer nanocomposites for electromagnetic interference (EMI) shielding . These composites are designed to protect electronic devices from electromagnetic pollution, which can cause health hazards like cancer and cardiovascular diseases.

Antiviral Agents

Pyrrolo[3,4-d]pyrimidine scaffolds, which are structurally similar to the compound , have shown promise as antiviral agents against flaviviruses like Zika and dengue viruses . These compounds can potentially inhibit viral replication and prevent the spread of these diseases.

Agricultural Chemicals

Derivatives of pyrrolo[3,4-d]pyrimidine have been explored as potential ingredients for pesticides and herbicides . They can inhibit the growth and reproduction of weeds and pests, thereby protecting crops and improving agricultural yield.

Cancer Research

The pyrazolo[3,4-d]pyrimidine core, which is closely related to the compound, has been identified as a potential inhibitor of CDK2, a target for selective cancer treatments . This application is significant in the development of new therapies that target tumor cells without affecting healthy cells.

Fire-Retardant Materials

Research into the use of pyrrolo[3,4-d]pyrimidine derivatives in fire-retardant materials is ongoing. These compounds can be incorporated into polyurethane foams to enhance their resistance to fire, which is crucial for safety in various industries .

Polymer Research

The compound’s framework is being studied for its electrical conductivity and magnetic properties when used in polymers. These characteristics are essential for creating advanced materials with specific functionalities for technological applications .

Medicinal Chemistry

Pyrrolo[3,4-d]pyrimidine derivatives are being investigated for their medicinal properties, particularly in the synthesis of compounds with therapeutic potential . This research is vital for discovering new drugs and treatment options.

Material Science

The compound’s derivatives are being examined for their role in the synthesis of novel materials with unique properties, such as enhanced durability or specialized functions for specific applications .

未来方向

The future directions for the study of “N-(3,4-dimethylphenyl)-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxamide” and similar compounds could involve further exploration of their therapeutic potentials . This could include the development of new anti-TB compounds using cost-effective processes to reduce TB incidence and accomplish the End TB Strategy milestone . Additionally, the synthesized compounds can be considered as new candidates for further optimization as anticancer agents .

属性

IUPAC Name |

N-(3,4-dimethylphenyl)-5,7-dihydropyrrolo[3,4-d]pyrimidine-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N4O/c1-10-3-4-13(5-11(10)2)18-15(20)19-7-12-6-16-9-17-14(12)8-19/h3-6,9H,7-8H2,1-2H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVGVQQFEEWVDCO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)N2CC3=CN=CN=C3C2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

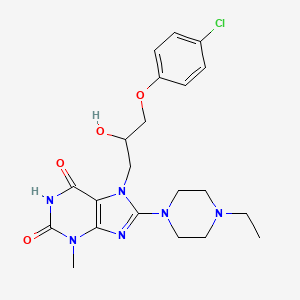

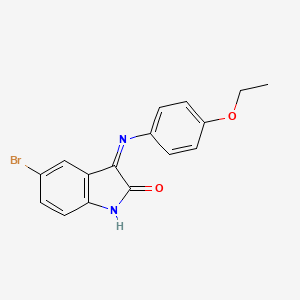

![4-(4-(4-methoxyphenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2601567.png)

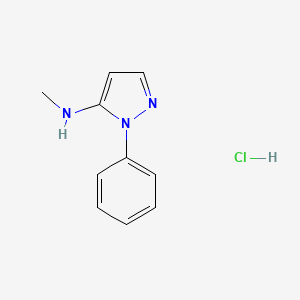

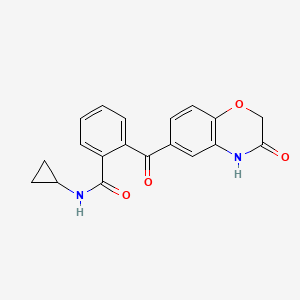

![(2Z)-2-[(3-fluoro-2-methylphenyl)imino]-N-phenyl-2H-chromene-3-carboxamide](/img/structure/B2601568.png)

![(4As,6bR,9R,10S,12aR,14bS)-10-[(2S,3R,4S,5S)-3-[(2S,3R,4S,5R,6R)-3,5-dihydroxy-6-methyl-4-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl]oxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/no-structure.png)

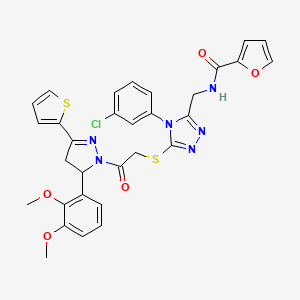

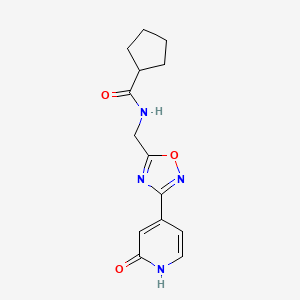

![N-[4-[(2S,6R)-2,6-Dimethylmorpholin-4-yl]phenyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2601572.png)

![(2Z)-N-[4-(1H-benzimidazol-2-yl)phenyl]-2-[(4-ethoxyphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2601584.png)

![1-[5-(4-Hydroxypiperidino)-2-nitrophenyl]-1-ethanone](/img/structure/B2601586.png)